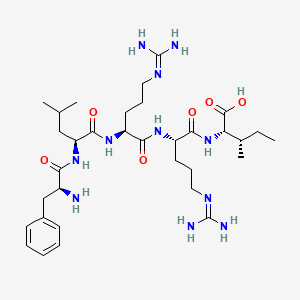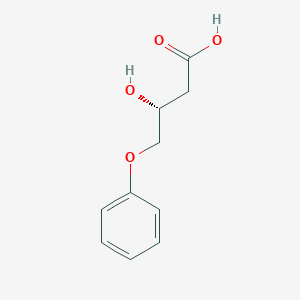
(3R)-3-Hydroxy-4-phenoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-4-phenoxybutanoic acid: is an organic compound characterized by a hydroxyl group at the third carbon and a phenoxy group at the fourth carbon of a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-4-phenoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a keto acid, using chiral catalysts or reagents. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or catalysts are employed to introduce the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-3-Hydroxy-4-phenoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-4-phenoxybutanoic acid or 3-carboxy-4-phenoxybutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenoxybutanol or 3-phenoxybutane.
Substitution: Formation of various substituted phenoxybutanoic acids.
Aplicaciones Científicas De Investigación
Chemistry: (3R)-3-Hydroxy-4-phenoxybutanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development and its potential effects on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxy-4-phenoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
- (3R)-3-Hydroxy-4-methoxybutanoic acid
- (3R)-3-Hydroxy-4-ethoxybutanoic acid
- (3R)-3-Hydroxy-4-propoxybutanoic acid
Uniqueness: (3R)-3-Hydroxy-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs with different substituents
Propiedades
Número CAS |
393085-31-9 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4-phenoxybutanoic acid |
InChI |
InChI=1S/C10H12O4/c11-8(6-10(12)13)7-14-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,12,13)/t8-/m1/s1 |
Clave InChI |
ONPCOUSOOPCZNI-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC[C@@H](CC(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)OCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


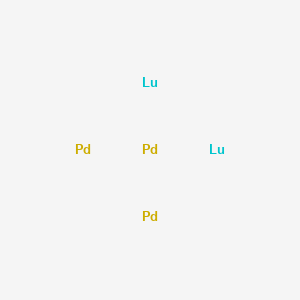

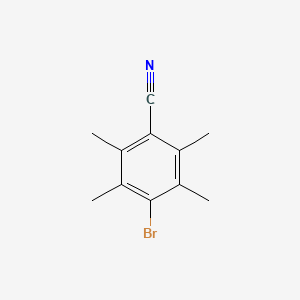
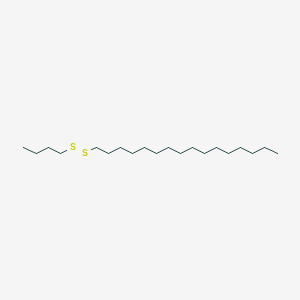
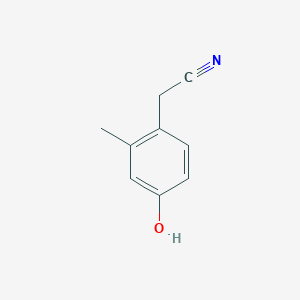
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
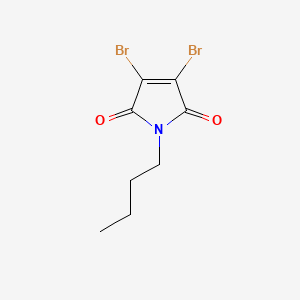
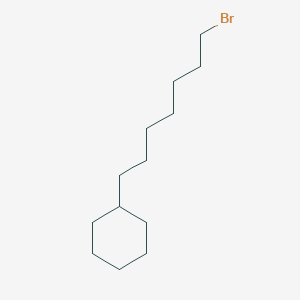
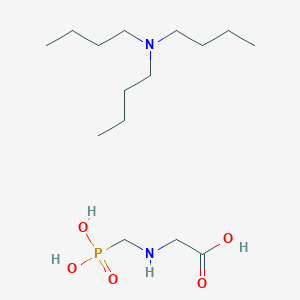
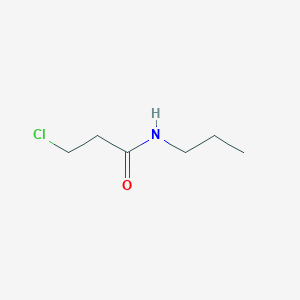
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
